5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole
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Overview
Description
5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and aldehydes.
Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a suitable catalyst, such as an acid or base, to form the imidazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-imidazole: Lacks the fluorine and methoxy substituents.
5-(4-Methoxyphenyl)-1H-imidazole: Contains only one methoxy group.
5-(3,4,5-Trimethoxyphenyl)-1H-imidazole: Contains multiple methoxy groups but lacks fluorine.
Uniqueness
The presence of both fluorine and multiple methoxy groups in 5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
852525-35-0 |
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Molecular Formula |
C19H19FN2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole |
InChI |
InChI=1S/C19H19FN2O4/c1-23-16-6-5-12(7-14(16)20)15-10-21-11-22(15)13-8-17(24-2)19(26-4)18(9-13)25-3/h5-11H,1-4H3 |
InChI Key |
FAISKABSGVBZCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN2C3=CC(=C(C(=C3)OC)OC)OC)F |
Origin of Product |
United States |
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